

1-Phenylpiperidin-2-one molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylpiperidin-2-one

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An In-Depth Technical Guide to **1-Phenylpiperidin-2-one**: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Phenylpiperidin-2-one** (CAS No. 4789-09-7), a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a key structural motif, the piperidone core is a foundational building block for more complex molecules, making a thorough understanding of its properties and synthesis essential for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and the logic of its analytical validation.

Core Molecular Identity and Physicochemical Properties

1-Phenylpiperidin-2-one is a lactam derivative characterized by a phenyl group attached to the nitrogen atom of a piperidin-2-one ring. This structure imparts specific chemical properties that are foundational to its utility as a synthetic intermediate.

Its core identity is defined by its molecular formula and weight.

- Molecular Formula: $C_{11}H_{13}NO$ [\[1\]](#)[\[2\]](#)

- Molecular Weight: 175.23 g/mol [1][2]

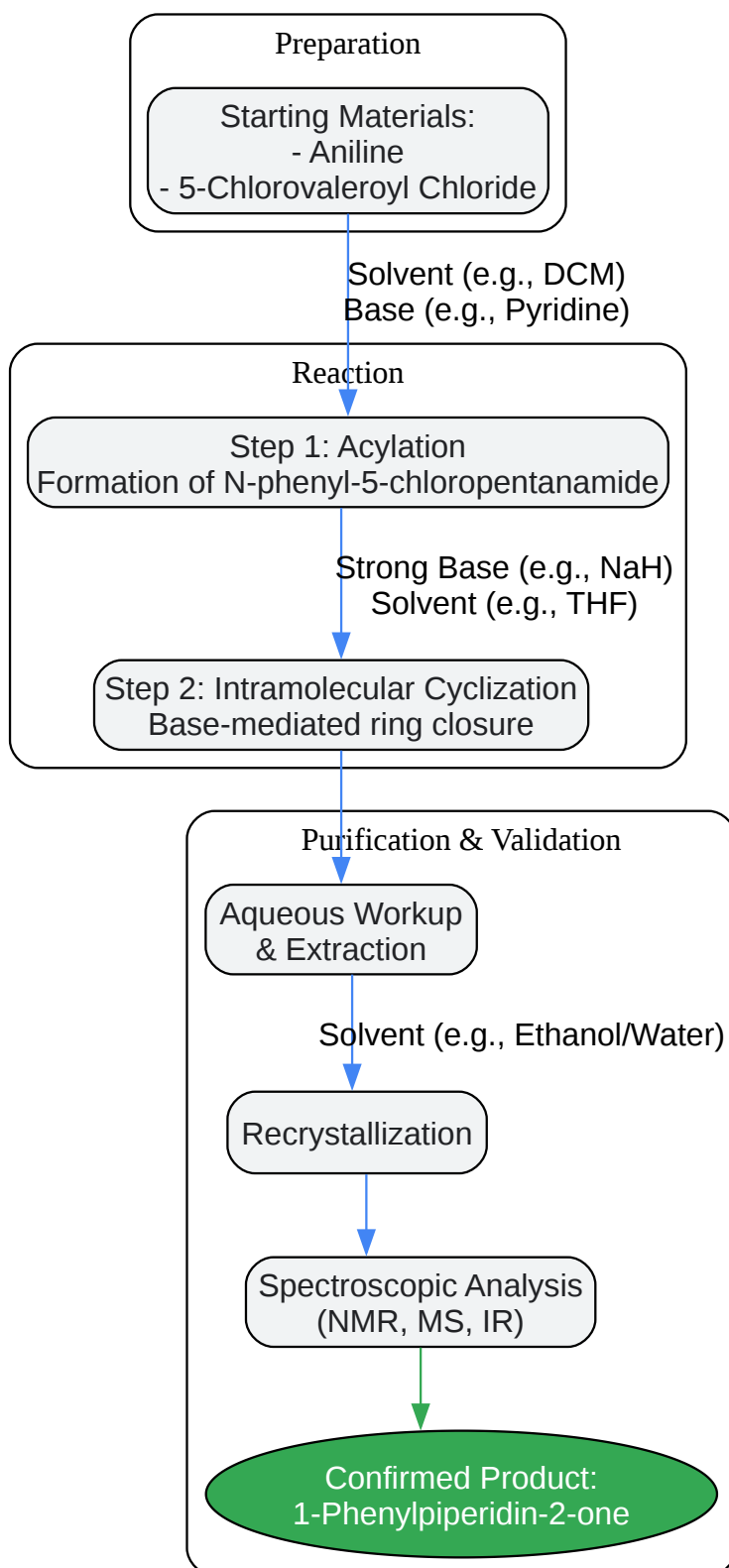
A summary of its key computed and experimental properties is presented below. Understanding these values is the first step in designing experiments, from selecting appropriate solvents to predicting reaction behavior.

Property	Value	Source
IUPAC Name	1-phenylpiperidin-2-one	PubChem[1]
CAS Number	4789-09-7	ChemicalBook[2]
Melting Point	99-100 °C	Guidechem[3]
Boiling Point	366.6 ± 11.0 °C at 760 mmHg	Guidechem[3]
Density	1.107 g/cm ³	Guidechem[3]
SMILES	<chem>C1CCN(C(=O)C1)C2=CC=CC=C2</chem>	PubChem[1]
InChIKey	NKOGCJIYHZVBDR-UHFFFAOYSA-N	PubChem[1]

Synthesis Methodology: A Validated Approach

The synthesis of **1-Phenylpiperidin-2-one** can be achieved through several routes. A common and reliable method involves the intramolecular cyclization of an N-phenyl substituted aminopentanoic acid, often formed in situ. This process exemplifies a robust protocol where the reaction's progression can be monitored and the final product isolated with high purity.

The logical workflow for a typical laboratory synthesis is outlined below. This represents a self-validating system where each step's outcome confirms the success of the previous one.



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Caption: Logical workflow for the synthesis and validation of **1-Phenylpiperidin-2-one**.

Experimental Protocol: N-Acylation followed by Intramolecular Cyclization

This protocol is designed for high yield and purity, relying on common laboratory reagents. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in the cyclization step is critical to deprotonate the amide nitrogen without competing side reactions, thus ensuring an efficient intramolecular Williamson ether-like synthesis of the lactam.

Step 1: Synthesis of N-(5-chloropentanoyl)aniline

- In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add 5-chlorovaleroyl chloride (1.1 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the aniline starting material.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot is consumed.
- Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate product.

Step 2: Intramolecular Cyclization to **1-Phenylpiperidin-2-one**

- Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).
- Dissolve the crude N-(5-chloropentanoyl)aniline from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. The evolution of hydrogen gas should be observed as the amide is deprotonated.

- After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution that forms the piperidone ring.
- Cool the reaction to 0 °C and carefully quench by the slow addition of water.
- Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate in vacuo.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **1-Phenylpiperidin-2-one** as a crystalline solid.

Applications in Research and Drug Development

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its derivatives are explored for a vast range of therapeutic applications, including as anticancer, antiviral, and analgesic agents.[5]

1-Phenylpiperidin-2-one serves as a valuable intermediate in this context. Its structure allows for further chemical modification at several positions:

- Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution to introduce diverse functionalities.
- Piperidone Ring: The methylene groups adjacent to the carbonyl and nitrogen can be functionalized, for example, via alpha-bromination or deprotonation followed by alkylation.

Its role as a building block is critical in constructing more complex molecules, particularly in the development of inhibitors for protein-protein interactions, such as the MDM2-p53 pathway, where piperidinone-based structures have shown significant promise.[6]

Safety and Handling

Proper handling of **1-Phenylpiperidin-2-one** is essential for laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

1-Phenylpiperidin-2-one is more than a simple chemical compound; it is a versatile and valuable tool for the research scientist. Its well-defined physicochemical properties, coupled with robust and reliable synthesis protocols, make it an important intermediate in the pipeline of drug discovery and materials science. The methodologies and data presented in this guide provide the necessary foundation for its effective and safe utilization in a research setting.

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- To cite this document: BenchChem. [1-Phenylpiperidin-2-one molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595996#1-phenylpiperidin-2-one-molecular-formula-and-weight]

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